Bromosporine

Catalog No.
S548936
CAS No.
M.F
C17H20N6O4S
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromosporine

Product Name

Bromosporine

IUPAC Name

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate

Molecular Formula

C17H20N6O4S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24)

InChI Key

UYBRROMMFMPJAN-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Bromosporine

Canonical SMILES

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C

Description

The exact mass of the compound Bromosporine is 404.12667 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromosporine as a Probe for Bromodomain Function

Bromodomains are protein domains that recognize specific chemical modifications on histones, which are the spools that DNA wraps around inside cells. By binding to these modifications, bromodomains help regulate gene expression. Bromosporine acts as a selective inhibitor of bromodomains, meaning it can block their interaction with histones. This makes bromosporine a powerful tool for researchers to study the function of bromodomains in various biological processes.

Researchers can utilize bromosporine to:

  • Identify genes regulated by specific bromodomains: By treating cells with bromosporine and then analyzing changes in gene expression, scientists can identify genes whose expression is dependent on bromodomain activity. "Epigenetic Regulation of Cancer in Response to Chemotherapy: "
  • Understand the role of bromodomains in diseases: By studying the effects of bromosporine in disease models, researchers can gain insights into how bromodomain dysfunction might contribute to various diseases, including cancer. "Approaching Complex Diseases: Network-Based Pharmacology and Systems Biology"

Bromosporine as a Starting Point for Drug Discovery

Due to its ability to inhibit bromodomains, bromosporine has served as a starting point for the development of new drugs. Researchers can use the structure of bromosporine to design and synthesize more potent and selective bromodomain inhibitors. These new drugs hold promise for treating various diseases where bromodomain activity plays a role, such as cancer and inflammatory disorders.

Here's how bromosporine aids in drug discovery:

  • Development of selective bromodomain inhibitors: By modifying the structure of bromosporine, researchers can create molecules that target specific bromodomains while minimizing unwanted effects on other proteins. "Chemical Epigenetics"
  • Understanding the therapeutic potential of bromodomain inhibition: Studying the effects of bromosporine and its derivatives in preclinical models can provide valuable insights into the potential benefits and risks of targeting bromodomains for therapeutic purposes. "Platform Technologies in Drug Discovery and Validation"

Bromosporine is a small molecule inhibitor classified as a bromodomain and extraterminal domain inhibitor. Its chemical structure is defined by the formula C17H20N6O4SC_{17}H_{20}N_{6}O_{4}S and it is primarily known for its ability to interact with bromodomains, which are protein interaction modules that recognize acetylated lysines on histones and other proteins. This interaction plays a crucial role in various biological processes, including gene regulation, chromatin remodeling, and cellular signaling pathways . Bromosporine has gained attention for its potential therapeutic applications, particularly in cancer and viral infections.

Bromosporine acts as a competitive inhibitor of bromodomains. It binds to the acetyl-lysine binding pocket of these domains, preventing the interaction with acetylated histone tails. This disrupts the recruitment of proteins to chromatin, thereby affecting gene expression []. Studies suggest that Bromosporine can target various bromodomains, including BRD2, BRD3, BRD4, and CECR2, with high affinity [].

Information regarding the specific toxicity and hazards of Bromosporine is limited. As with any research chemical, it should be handled with caution following standard laboratory safety protocols. Due to the presence of a sulfonamide group, there's a possibility of allergic reactions in some individuals [].

Current Research and Applications

Bromosporine is a relatively new research compound, but it has already shown promise in various areas:

  • Cancer Research: Studies suggest that Bromosporine can arrest cell cycle progression and induce apoptosis (programmed cell death) in cancer cells []. This makes it a potential candidate for developing new cancer therapies.
  • HIV Research: Bromosporine has been shown to increase the phosphorylation of a protein called CDK9, which can potentially reactivate latent HIV-1 from its dormant state []. This could be a valuable tool in HIV eradication research.
  • Epigenetics Research: By inhibiting bromodomains, Bromosporine allows researchers to study the role of chromatin modifications in various cellular processes []. This can provide insights into the development of various diseases.
That facilitate its synthesis and functionalization. The synthesis typically involves the reaction of amines with methanesulfonyl chloride to form sulfonamide derivatives, followed by further reactions to yield the final bromosporine compound. In one reported method, the synthesis involves the coupling of specific boronic acids with chlorides under palladium catalysis, highlighting its versatility in organic synthesis .

Bromosporine exhibits significant biological activity as an inhibitor of bromodomains, particularly affecting proteins involved in transcriptional regulation like BRD4 and BRD9. It has been shown to reactivate latent HIV-1 replication in vitro, indicating its potential use in treating HIV infections . Additionally, bromosporine has been characterized for its ability to modulate histone acetylation levels and influence cell signaling pathways through the inhibition of bromodomain-containing proteins .

The synthesis of bromosporine can be achieved through various methods:

  • Palladium-Catalyzed Coupling: This method involves the reaction of specific chlorides with boronic acids in a solvent mixture under heat, which allows for the formation of complex structures characteristic of bromosporine .
  • Sulfonamide Formation: The reaction between an amine and methanesulfonyl chloride followed by purification steps leads to the production of bromosporine .
  • Continuous Flow Synthesis: Recent advancements include continuous flow methods that enhance efficiency and yield in producing bromosporine analogs .

Bromosporine has several applications across different fields:

  • Cancer Therapy: As a bromodomain inhibitor, it is being explored for its potential to disrupt cancer cell proliferation by targeting epigenetic regulators.
  • HIV Treatment: Its ability to reactivate latent HIV-1 makes it a candidate for therapeutic strategies aimed at eradicating viral reservoirs.
  • Research Tool: Bromosporine serves as a valuable chemical probe for studying bromodomain functions and interactions within cellular contexts .

Studies have demonstrated that bromosporine interacts with various bromodomains, leading to significant biological effects. For instance, it has been shown to accelerate the recovery of BRD4 from chromatin in fluorescence recovery after photobleaching experiments, indicating its potent action in displacing these proteins from their chromatin binding sites . Furthermore, interaction studies have revealed that bromosporine can modulate phosphorylation states of key regulatory proteins such as CDK9, which is involved in transcriptional elongation .

Bromosporine belongs to a class of compounds known as bromodomain inhibitors. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
JQ1Selective inhibitor of BET family proteinsFirst identified BET inhibitor
I-BRD9Selective probe for BRD9Focused on BRD9 inhibition
BI-9564Targets BRD7 and BRD9Inhibits specific bromodomain interactions
OF-1Inhibits BRPF2/BRPF3Synergistic effects with metabolic pathways

Bromosporine is unique due to its broad-spectrum activity against multiple bromodomains compared to other inhibitors that may target specific members of the family. Its dual role in both cancer therapy and viral reactivation further distinguishes it from other compounds within this category .

Molecular Structure and Properties

Bromosporine represents a sophisticated heterocyclic compound with the molecular formula C₁₇H₂₀N₆O₄S and a molecular weight of 404.44 grams per mole [1] [2] [4]. The compound exhibits a complex three-dimensional architecture characterized by multiple functional domains that contribute to its unique chemical properties and biological activity [3] [28]. The structural framework of Bromosporine is built around a central triazolopyridazine scaffold, which serves as the primary pharmacophore responsible for its bromodomain inhibitory properties [3] [33].

The molecular geometry of Bromosporine demonstrates excellent shape complementarity with diverse acetyl-lysine binding sites, which explains its high binding potency across multiple bromodomain targets [3]. The compound's structure has been extensively characterized through X-ray crystallography studies, revealing detailed insights into its binding interactions with various bromodomain proteins [7] [22]. The overall molecular architecture exhibits a planar core region with strategically positioned substituents that enhance binding affinity and selectivity [3] [29].

Triazolopyridazine Core Structure

The triazolopyridazine core structure represents the fundamental building block of Bromosporine, consisting of a fused bicyclic system that incorporates both triazole and pyridazine rings [2] [28] [29]. This dicyclic scaffold was specifically selected to explore the development of potent promiscuous inhibitors, with rational design focused on avoiding subfamily-unique features that would confer selectivity toward specific bromodomain families [3]. The triazolopyridazine framework functions as an acetyl-lysine mimetic, engaging in the same interactions as the carbonyl group of acetyl-lysine through its nitrogen atoms [17] [33].

The core structure exhibits remarkable stability and maintains its planar configuration, which is essential for optimal binding to bromodomain targets [3] [32]. The triazolopyridazine system contains six nitrogen atoms distributed across the bicyclic framework, providing multiple sites for hydrogen bonding interactions with bromodomain proteins [2] [28]. The electron-rich nature of this heterocyclic system contributes to its ability to form strong non-covalent interactions with the conserved asparagine and tyrosine residues found in bromodomain binding pockets [3] [33].

Structural studies have demonstrated that the triazolopyridazine core occupies the acetyl-lysine binding cavity of bromodomains, with the nitrogen atoms positioned to mimic the hydrogen bonding pattern of natural acetyl-lysine substrates [3] [17]. The rigid planar geometry of this core structure ensures consistent binding orientation across different bromodomain targets, contributing to Bromosporine's broad-spectrum inhibitory activity [3] [34].

Functional Groups and Their Significance

Bromosporine incorporates several distinct functional groups that collectively contribute to its chemical properties and biological activity [2] [28] [29]. The ethyl carbamate moiety attached to the triazolopyridazine core serves multiple functions, including enhancement of molecular solubility and provision of additional hydrogen bonding capability [24] [27]. This carbamate group contains both nitrogen and oxygen atoms that can participate in hydrogen bonding interactions, thereby contributing to the overall binding affinity of the molecule [24].

The methylsulfonamide functional group represents another critical structural element that significantly influences Bromosporine's binding characteristics [2] [28]. This sulfonamide substituent extends toward the front of the binding cavity and forms important interactions with conserved amino acid residues in bromodomain proteins [3]. The sulfonamide group provides both hydrogen bond donor and acceptor capabilities, allowing for versatile binding interactions across different bromodomain targets [3] [13].

The aromatic phenyl ring system substituted with methyl groups contributes to the overall hydrophobic character of the molecule and provides opportunities for π-π stacking interactions with aromatic residues in protein binding sites [2] [28] [29]. These methyl substituents play a crucial role in fine-tuning the binding affinity and selectivity profile of Bromosporine [20]. The strategic placement of these functional groups creates a molecular architecture that can accommodate the structural diversity found across different bromodomain subfamilies [3] [33].

Functional GroupChemical FormulaSignificanceRole in Activity
Triazolopyridazine CoreC₆H₃N₄Mimics acetyl-lysine binding, core pharmacophore for bromodomain recognitionPrimary binding motif for bromodomain inhibition
Ethyl Carbamate-NHCOO-C₂H₅Enhances solubility and provides hydrogen bonding capabilityModulates pharmacokinetic properties
Methylsulfonamide-NHSO₂CH₃Contributes to binding affinity and selectivity through hydrogen bondingEnhances binding specificity to bromodomain targets
Methyl Groups-CH₃Provides hydrophobic interactions and affects molecular stabilityInfluences molecular conformation and binding affinity
Aromatic Phenyl RingC₆H₄Provides π-π stacking interactions and structural rigidityContributes to overall binding geometry

Physical Properties

Molecular Weight and Formula

Bromosporine possesses a molecular formula of C₁₇H₂₀N₆O₄S, corresponding to a molecular weight of 404.44 grams per mole [1] [2] [4] [6]. The exact molecular mass has been determined through high-resolution mass spectrometry to be 404.126674 grams per mole [2] [6]. The compound's molecular composition includes seventeen carbon atoms, twenty hydrogen atoms, six nitrogen atoms, four oxygen atoms, and one sulfur atom, reflecting its complex heterocyclic structure [2] [28] [29].

The molecular weight of Bromosporine places it within the optimal range for small molecule drug compounds, conforming to established guidelines for molecular size in pharmaceutical development [1] [4]. The compound's atomic composition reveals a high nitrogen content, which is characteristic of heterocyclic compounds designed for protein-protein interaction inhibition [2] [6]. The presence of sulfur in the molecular formula is attributed to the methylsulfonamide functional group, which contributes significantly to the compound's binding properties [2] [28].

The calculated molecular density has been predicted to be approximately 1.46 grams per cubic centimeter, indicating a relatively compact molecular structure [4]. This density value is consistent with the presence of multiple heteroatoms and aromatic ring systems within the molecular framework [4]. The compound has been assigned the Chemical Abstracts Service registry number 1619994-69-2, providing a unique identifier for chemical databases and regulatory purposes [2] [4] [6].

Solubility Profile

The solubility characteristics of Bromosporine demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature [4] [8] [9] [13]. In dimethyl sulfoxide, Bromosporine exhibits excellent solubility with concentrations ranging from 40.44 to 81 milligrams per milliliter, corresponding to approximately 100 to 200 millimolar solutions [4] [8] [9]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for preparing stock solutions and conducting biological assays [1] [8].

Bromosporine demonstrates complete insolubility in water, which is attributed to its predominantly hydrophobic character and the presence of multiple aromatic ring systems [8] [9] [13]. This aqueous insolubility presents challenges for biological applications and necessitates the use of organic co-solvents or solubilizing agents for in vitro and in vivo studies [8] [9]. The compound also shows limited solubility in ethanol, with some sources reporting complete insolubility while others indicate modest solubility up to 25 millimolar concentrations [9] [13] [30].

The solubility profile of Bromosporine is influenced by the presence of both polar and nonpolar functional groups within its molecular structure [8] [9]. The ethyl carbamate and methylsulfonamide groups provide some polar character, while the aromatic rings and methyl substituents contribute to hydrophobic properties [2] [8]. This mixed polarity results in selective solubility in polar aprotic solvents like dimethyl sulfoxide while limiting dissolution in protic solvents [8] [9] [13].

SolventSolubilityConcentration RangePractical Use
Dimethyl SulfoxideHigh40.44-81 mg/mL (100-200 mM)Stock solution preparation
WaterInsoluble< 0.1 mg/mLRequires co-solvents
EthanolPoor to Insoluble0-25 mMLimited applications
Aqueous BufferInsolubleRequires solubilizing agentsBiological assays

Stability Parameters

Bromosporine demonstrates good chemical stability under recommended storage conditions, maintaining its structural integrity and biological activity when stored at temperatures between -20°C and -80°C [1] [4] [8]. The compound is typically supplied as a lyophilized powder, which enhances its long-term stability by removing water that could potentially catalyze degradation reactions [1] [8]. Storage recommendations consistently specify protection from light and moisture to prevent photochemical and hydrolytic degradation pathways [1] [4] [8].

Temperature stability studies have revealed that Bromosporine maintains its chemical integrity at standard laboratory temperatures for extended periods when properly stored [8] [26]. The compound shows thermal stability up to moderate temperatures, although specific melting point and decomposition temperature data have not been extensively reported in the literature [22] [23]. Thermal shift assays conducted with bromodomain proteins have demonstrated that Bromosporine binding can stabilize target proteins and increase their melting temperatures, indicating favorable thermodynamic interactions [22] [26].

The chemical stability of Bromosporine is influenced by its robust heterocyclic core structure, which resists common degradation pathways [25] [32]. The triazolopyridazine framework exhibits inherent stability due to its aromatic character and delocalized electron system [25] [32]. However, the compound should be protected from prolonged exposure to strong acids or bases, which could potentially affect the carbamate or sulfonamide functional groups [23] [27].

Long-term stability studies indicate that Bromosporine maintains greater than 98% purity when stored under appropriate conditions for periods exceeding one year [8] [14]. The compound's stability profile makes it suitable for use as a research tool and chemical probe in biological studies, where consistent potency and selectivity are essential [8] [14] [26].

Chemical Synthesis

The synthetic preparation of Bromosporine involves sophisticated organic chemistry methodologies that focus on constructing the complex triazolopyridazine core structure while introducing the necessary functional group modifications [5] [17] [19]. The synthesis typically begins with the formation of the bicyclic triazolopyridazine scaffold through cyclization reactions involving appropriate precursor molecules [17] [25]. Key synthetic strategies employed in the preparation of related triazolopyridazine compounds include cyclocondensation reactions between triazole derivatives and suitable electrophilic partners [25].

The construction of the triazolopyridazine core can be achieved through multiple synthetic routes, including the cyclization of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles [25]. Alternative approaches involve the cyclocondensation of acyclic reagents such as hydrazine derivatives with substituted methylenemalononitriles or their precursors [25]. The selection of the optimal synthetic route depends on the specific substitution pattern desired and the availability of starting materials [17] [25].

Functionalization of the triazolopyridazine core to introduce the ethyl carbamate and methylsulfonamide groups requires careful consideration of reaction conditions and protecting group strategies [5] [17]. The ethyl carbamate moiety is typically introduced through standard carbamate formation reactions, while the methylsulfonamide group can be incorporated through sulfonylation reactions using methanesulfonyl chloride or related reagents [5] [17]. The aromatic substitution pattern is established through strategic selection of appropriately substituted starting materials or through late-stage functionalization reactions [5] [17] [19].

The overall synthetic approach to Bromosporine requires multiple purification steps to achieve the high purity levels necessary for biological applications [5] [17]. Typical synthetic yields and detailed reaction conditions have been optimized through extensive medicinal chemistry efforts aimed at developing potent bromodomain inhibitors [5] [17] [19].

Structural Analogs and Derivatives

The development of Bromosporine has inspired the creation of numerous structural analogs and derivatives designed to explore structure-activity relationships and optimize bromodomain inhibitory properties [15] [16] [18] [19]. These analogs typically retain the core triazolopyridazine scaffold while incorporating modifications to the peripheral functional groups or substitution patterns [15] [16] [17]. The systematic variation of structural elements has provided valuable insights into the molecular determinants of bromodomain binding affinity and selectivity [15] [16] [18].

Triazolopyridine-based analogs represent one important class of Bromosporine derivatives, where the pyridazine ring is replaced with alternative heterocyclic systems [16]. These compounds have demonstrated potent bromodomain inhibitory activity while exhibiting modified selectivity profiles compared to the parent compound [16]. The triazolopyridine scaffold has proven particularly effective for targeting bromodomain-containing protein 4, with some derivatives showing enhanced potency and improved cellular activity [16].

Benzimidazolone-based compounds have emerged as another significant class of structural analogs, incorporating different core heterocyclic systems while maintaining similar functional group arrangements [15]. These derivatives have shown selective inhibition of specific bromodomain subfamilies, demonstrating how structural modifications can be used to tune selectivity profiles [15]. The development of these analogs has led to the identification of compounds with improved pharmacological properties and enhanced target selectivity [15].

Triazolo-benzodiazepine analogs represent a structurally distinct class of bromodomain inhibitors that share some functional similarities with Bromosporine [18] [19]. These compounds incorporate the triazole heterocycle within a different scaffold architecture, providing alternative approaches to bromodomain inhibition [18] [19]. The systematic modification of these structures has enabled the development of compounds with enhanced selectivity for specific bromodomain targets [18] [19].

Analog ClassCore StructureKey ModificationsSelectivity Profile
Triazolopyridine DerivativesTriazolopyridinePyridazine → PyridineEnhanced BRD4 selectivity
Benzimidazolone AnalogsBenzimidazoloneDifferent heterocyclic coreSubfamily-selective
Triazolo-benzodiazepinesTriazolo-benzodiazepineExtended ring systemBET family selective
Modified Carbamate VariantsTriazolopyridazineCarbamate modificationsAltered pharmacokinetics

The exploration of Bromosporine analogs has revealed important structure-activity relationships that guide the design of next-generation bromodomain inhibitors [15] [16] [18]. Modifications to the ethyl carbamate group have shown significant effects on both potency and selectivity, with certain substitutions leading to enhanced binding affinity for specific bromodomain targets [18] [19]. Similarly, variations in the aromatic substitution pattern and the sulfonamide group have provided opportunities to fine-tune the biological activity profile [15] [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

404.12667431 g/mol

Monoisotopic Mass

404.12667431 g/mol

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Bromosporine

Dates

Modify: 2023-08-15
1: Zdrowowicz M, Chomicz L, Miloch J, Wiczk J, Rak J, Kciuk G, Bobrowski K. Reactivity pattern of bromonucleosides induced by 2-hydroxypropyl radicals: photochemical, radiation chemical, and computational studies. J Phys Chem B. 2015 Jun 4;119(22):6545-54. doi: 10.1021/acs.jpcb.5b01904. Epub 2015 May 26. PubMed PMID: 25971814.
2: Steklov MY, Tararov VI, Romanov GA, Mikhailov SN. Facile synthesis of 8-azido-6-benzylaminopurine. Nucleosides Nucleotides Nucleic Acids. 2011 Jul-Aug;30(7-8):503-11. doi: 10.1080/15257770.2011.602655. PubMed PMID: 21888542.
3: Andrei M, Bjørnstad V, Langli G, Rømming C, Klaveness J, Taskén K, Undheim K. Stereoselective preparation of (RP)-8-hetaryladenosine-3',5'-cyclic phosphorothioic acids. Org Biomol Chem. 2007 Jul 7;5(13):2070-80. Epub 2007 May 29. PubMed PMID: 17581650.
4: Champeil E, Pradhan P, Lakshman MK. Palladium-catalyzed synthesis of nucleoside adducts from bay- and fjord-region diol epoxides. J Org Chem. 2007 Jul 6;72(14):5035-45. Epub 2007 Jun 9. PubMed PMID: 17559269; PubMed Central PMCID: PMC2548296.
5: Dai Q, Xu D, Lim K, Harvey RG. Efficient syntheses of C(8)-aryl adducts of adenine and guanine formed by reaction of radical cation metabolites of carcinogenic polycyclic aromatic hydrocarbons with DNA. J Org Chem. 2007 Jun 22;72(13):4856-63. Epub 2007 May 27. PubMed PMID: 17530898.
6: Russo M, Jimenez LB, Mulazzani QG, D'Angelantonio M, Guerra M, Miranda MA, Chatgilialoglu C. Chemical radiation studies of 8-bromo-2'-deoxyinosine and 8-bromoinosine in aqueous solutions. Chemistry. 2006 Oct 10;12(29):7684-93. PubMed PMID: 16823787.
7: Johnson F, Bonala R, Tawde D, Torres MC, Iden CR. Efficient synthesis of the benzo[a]pyrene metabolic adducts of 2'-deoxyguanosine and 2'-deoxyadenosine and their direct incorporation into DNA. Chem Res Toxicol. 2002 Dec;15(12):1489-94. PubMed PMID: 12482230.
8: Véliz EA, Beal PA. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. J Org Chem. 2001 Dec 14;66(25):8592-8. PubMed PMID: 11735542.
9: Janeba Z, Holý A. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides Nucleotides Nucleic Acids. 2001 Apr-Jul;20(4-7):1103-6. PubMed PMID: 11562965.
10: Bodepudi V, Shibutani S, Johnson F. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Chem Res Toxicol. 1992 Sep-Oct;5(5):608-17. PubMed PMID: 1445999.

Explore Compound Types